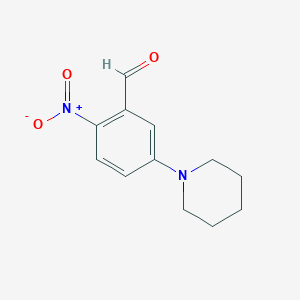
1-(chloromethoxy)-2-(2-methoxyethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(chloromethoxy)-2-(2-methoxyethoxy)ethane: is an organic compound with the chemical formula C₅H₁₁ClO₃ . It is a colorless liquid classified as a chloroalkyl ether. This compound is primarily used as an alkylating agent in organic synthesis, particularly for introducing the methoxyethoxy ether (MEM) protecting group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with thionyl chloride or phosphorus trichloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
CH₃OCH₂CH₂OCH₂OH+SOCl₂→CH₃OCH₂CH₂OCH₂Cl+SO₂+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as alcohols, amines, and thiols.
Deprotection Reactions: The MEM protecting group can be cleaved using Lewis acids or Brønsted acids, reverting to the original alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, and thiols in solvents such as dichloromethane or tetrahydrofuran.
Deprotection: Acids like hydrochloric acid, trifluoroacetic acid, or boron trifluoride etherate.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include ethers, amines, or thioethers.
Deprotection Products: The primary product is the original alcohol, 2-(2-Methoxyethoxy)ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Groups: Widely used in organic synthesis for protecting hydroxyl groups during multi-step synthesis.
Alkylating Agent: Utilized in the synthesis of various organic compounds by introducing the MEM group.
Biology and Medicine:
Drug Synthesis: Employed in the synthesis of pharmaceutical intermediates where protection of functional groups is necessary.
Industry:
Wirkmechanismus
The primary mechanism of action for 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane involves its role as an alkylating agent. It reacts with nucleophiles by forming a covalent bond with the nucleophilic site, displacing the chloride ion. This reaction is facilitated by the electron-withdrawing effect of the ether groups, which stabilizes the transition state and enhances the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Methoxymethyl chloride (MOM-Cl): Another chloroalkyl ether used for similar protecting group applications but generally less stable than MEM-Cl.
Ethoxymethyl chloride (EOM-Cl): Similar in function but with different steric and electronic properties.
Uniqueness:
Stability: 1-(chloromethoxy)-2-(2-methoxyethoxy)ethane offers greater stability compared to methoxymethyl chloride, making it more suitable for reactions requiring harsh conditions.
Ease of Deprotection: The MEM group is easier to remove under mild acidic conditions compared to other protecting groups, providing an advantage in multi-step syntheses.
Eigenschaften
Molekularformel |
C6H13ClO3 |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
1-[2-(chloromethoxy)ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C6H13ClO3/c1-8-2-3-9-4-5-10-6-7/h2-6H2,1H3 |
InChI-Schlüssel |
IPZWGOLZWPDXFK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[4-(2-Bromoethoxy)naphthalen-1-yl]-1-benzofuran-3-carboxylic acid](/img/structure/B8720697.png)
